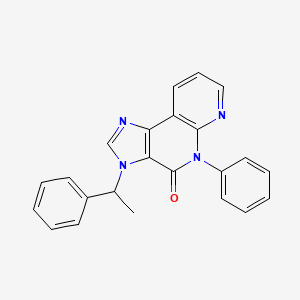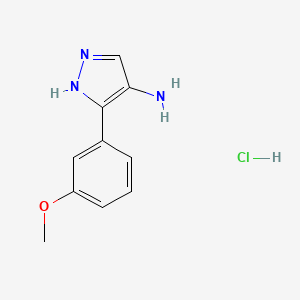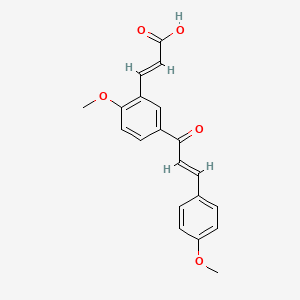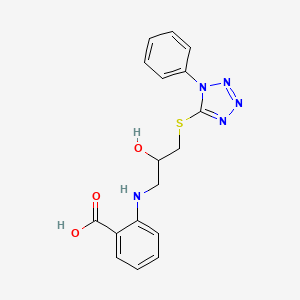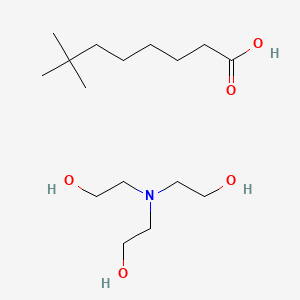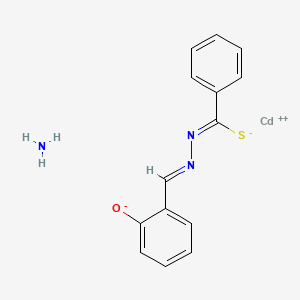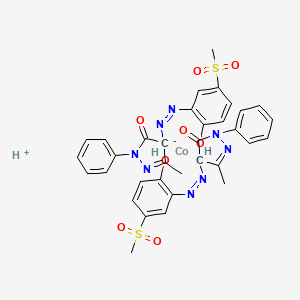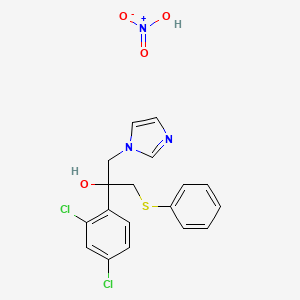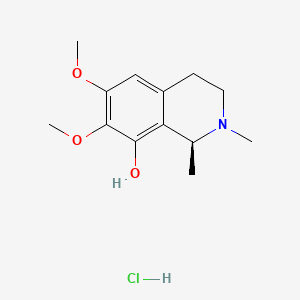
p-Octanophenetidide, beta-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Octanophenetidide, beta-piperidino-: is a complex organic compound characterized by its unique structure, which includes a piperidine ring. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Octanophenetidide, beta-piperidino- typically involves the formation of the piperidine ring through cyclization reactions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of p-Octanophenetidide, beta-piperidino- often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: p-Octanophenetidide, beta-piperidino- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, p-Octanophenetidide, beta-piperidino- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new synthetic pathways and reactions .
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its piperidine ring is a common motif in many biologically active compounds, making it a subject of interest for drug discovery .
Medicine: In medicine, p-Octanophenetidide, beta-piperidino- is explored for its potential therapeutic applications. Compounds containing piperidine rings are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of p-Octanophenetidide, beta-piperidino- involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness: p-Octanophenetidide, beta-piperidino- is unique due to its specific structure, which includes both a piperidine ring and an aromatic ether. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
112625-58-8 |
|---|---|
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[4-(2-piperidin-1-ylethoxy)phenyl]octanamide |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-4-5-7-10-21(24)22-19-11-13-20(14-12-19)25-18-17-23-15-8-6-9-16-23/h11-14H,2-10,15-18H2,1H3,(H,22,24) |
InChI Key |
JUKDCCPSPNSTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


